molecular formula C10H10N2 B3049682 1-Methyl-5-phenyl-1H-imidazole CAS No. 2154-38-3

1-Methyl-5-phenyl-1H-imidazole

Cat. No. B3049682
Key on ui cas rn: 2154-38-3
M. Wt: 158.2 g/mol
InChI Key: KSXRUTOEIGCNSN-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To 2.88 g of 1-acetyl-4-phenylimidazole in 50 ml of acetonitrile was added 5.8 ml of methyl iodide and the reaction mixture sealed in a flask over a weekend. The reaction mixture was poured into water and then decanted from insoluble oil. The pH of the decanted solution was adjusted to 9 with sodium carbonate and the solution extracted with chloroform. The extracts were combined, dried over magnesium sulfate and concentrated to give 1.02 g of crude product which was chromatographed on 50 g of silica gel using 30% ethyl acetate in chloroform as the eluent, 640 mg.
Name
1-acetyl-4-phenylimidazole
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:6]=[CH:5]1)(=O)C.[CH3:15]I.O>C(#N)C>[CH3:15][N:6]1[C:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:8][N:4]=[CH:5]1

Inputs

Step One
Name
1-acetyl-4-phenylimidazole
Quantity
2.88 g
Type
reactant
Smiles
C(C)(=O)N1C=NC(=C1)C1=CC=CC=C1
Name
Quantity
5.8 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture sealed in a flask over a weekend
CUSTOM
Type
CUSTOM
Details
decanted from insoluble oil
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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